1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1491205-86-7
VCID: VC2565148
InChI: InChI=1S/C10H12BrFN2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
SMILES: C1C(CN1CC2=C(C=C(C=C2)Br)F)N
Molecular Formula: C10H12BrFN2
Molecular Weight: 259.12 g/mol

1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine

CAS No.: 1491205-86-7

VCID: VC2565148

Molecular Formula: C10H12BrFN2

Molecular Weight: 259.12 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine - 1491205-86-7

Description

1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is a complex organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is notable for its unique structural features, including the presence of bromine and fluorine substituents, which enhance its chemical reactivity and biological activity. It is under investigation for potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its ability to interact with various biological targets.

Synthesis and Reaction Conditions

The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine generally involves several key steps, including the modification of azetidine rings and the introduction of halogen substituents. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Typically, reactions are conducted at elevated temperatures (around 60-80 °C) for several hours to ensure complete conversion of starting materials.

Mechanism of Action and Biological Activity

The mechanism of action for 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine involves its interaction with specific biological targets, such as enzymes or receptors. The halogen atoms in its structure can enhance binding affinity through halogen bonding interactions, potentially leading to modulation of enzymatic activity or receptor signaling pathways. Studies indicate that compounds with similar structures exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes or other inflammatory mediators.

Potential Applications

1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is of interest in medicinal chemistry due to its potential biological activities. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound, which could lead to its application in developing therapeutic agents.

Comparison with Similar Compounds

Similar azetidine derivatives, such as 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine, also exhibit potential in medicinal chemistry due to their unique chemical and biological properties. These compounds are explored for their roles in drug design, particularly in the development of antimicrobial and anticancer agents.

CAS No. 1491205-86-7
Product Name 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine
Molecular Formula C10H12BrFN2
Molecular Weight 259.12 g/mol
IUPAC Name 1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-amine
Standard InChI InChI=1S/C10H12BrFN2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
Standard InChIKey WZDJFHJTDFIHFG-UHFFFAOYSA-N
SMILES C1C(CN1CC2=C(C=C(C=C2)Br)F)N
Canonical SMILES C1C(CN1CC2=C(C=C(C=C2)Br)F)N
PubChem Compound 65245079
Last Modified Aug 16 2023

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